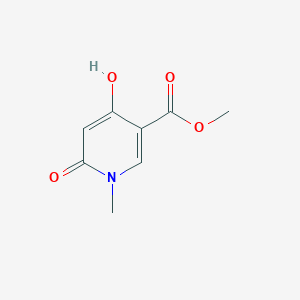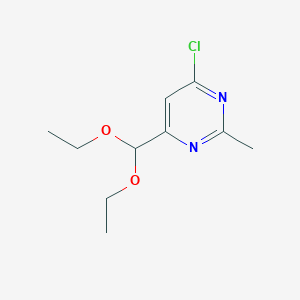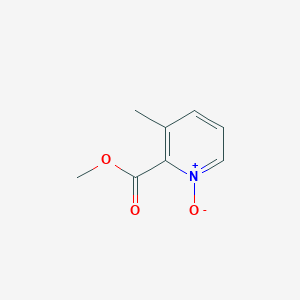![molecular formula C10H16N4O4S B1431129 N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate CAS No. 1426290-72-3](/img/structure/B1431129.png)
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate
概要
説明
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate, also known as S-adenosyl-L-methionine (SAM), is a naturally occurring molecule in the human body that plays an essential role in various biochemical pathways. SAM is involved in the synthesis of neurotransmitters, DNA, RNA, and proteins, and it also serves as a methyl donor in many biological reactions.
作用機序
SAM acts as a methyl donor in various biological reactions, including DNA and protein methylation. SAM donates its methyl group to various acceptor molecules, such as DNA, RNA, and proteins, which can affect their structure and function. SAM also plays a crucial role in the synthesis of neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are essential for the proper functioning of the nervous system.
生化学的および生理学的効果
SAM has been shown to have various biochemical and physiological effects on the human body. SAM has been shown to improve liver function and reduce inflammation in the liver. SAM has also been shown to have antidepressant effects by increasing the levels of neurotransmitters in the brain. SAM has been shown to have a positive effect on joint health and reduce pain and inflammation in patients with osteoarthritis.
実験室実験の利点と制限
SAM has several advantages for lab experiments, such as its stability and easy availability. SAM is also a naturally occurring molecule in the human body, which makes it an ideal candidate for studying various biological pathways. However, SAM has some limitations, such as its high cost, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for SAM research. One potential area of research is the development of SAM-based therapies for the treatment of liver disease, depression, and osteoarthritis. Another area of research is the identification of new biological pathways that are regulated by SAM, which can provide insights into the role of SAM in various biological processes. Additionally, the development of new methods for SAM synthesis and purification can improve its availability and reduce its cost, making it more accessible for research and clinical applications.
Conclusion:
In conclusion, SAM is a naturally occurring molecule in the human body that plays an essential role in various biochemical pathways. SAM has potential therapeutic applications in the treatment of various diseases, such as depression, osteoarthritis, and liver disease. SAM's biochemical and physiological effects on the human body have been extensively studied, and its use in lab experiments has several advantages and limitations. There are several future directions for SAM research, which can provide valuable insights into the role of SAM in various biological processes and the development of new therapies for various diseases.
科学的研究の応用
SAM has been extensively studied in the field of biochemistry and molecular biology due to its essential role in many biological pathways. SAM has been shown to have potential therapeutic applications in the treatment of various diseases such as depression, osteoarthritis, and liver disease.
特性
IUPAC Name |
N-[4-(diaminomethylideneamino)phenyl]acetamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O.CH4O3S/c1-6(14)12-7-2-4-8(5-3-7)13-9(10)11;1-5(2,3)4/h2-5H,1H3,(H,12,14)(H4,10,11,13);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYGJLFDGHYOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C(N)N.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-[[Amino(imino)methyl]amino]phenyl)acetamide methanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)
![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)
![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)




![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431061.png)
![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1431062.png)
![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanamine](/img/structure/B1431064.png)
![4,5-Difluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1431067.png)

